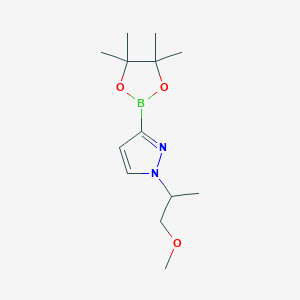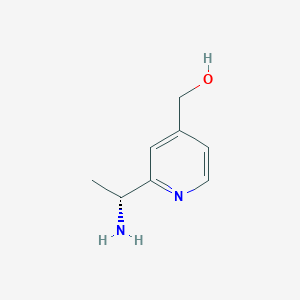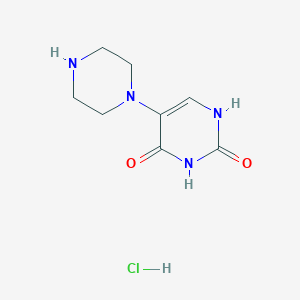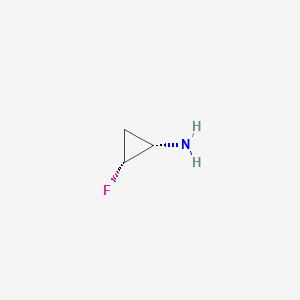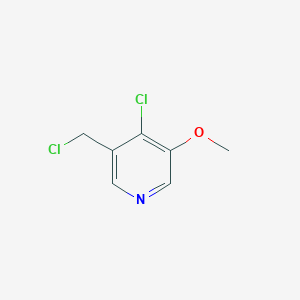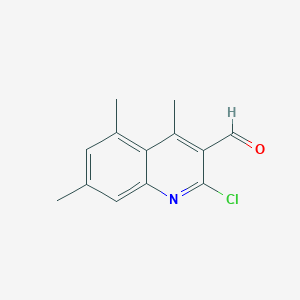
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), to introduce the formyl group at the 3-position of the quinoline ring. The reaction conditions usually involve heating the reactants under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively straightforward procedure. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-4,5,7-trimethylquinoline-3-methanol.
Substitution: 2-Amino-4,5,7-trimethylquinoline-3-carbaldehyde or 2-Thio-4,5,7-trimethylquinoline-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is not fully understood. its biological activity is thought to involve interactions with cellular enzymes and receptors. The chloro and methyl groups on the quinoline ring may enhance its binding affinity to specific molecular targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloro-2,5,7-trimethylquinoline
- 2-Chloro-4,5,7-trimethylquinoline
Uniqueness
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is unique due to the presence of both chloro and multiple methyl groups on the quinoline ring.
Eigenschaften
Molekularformel |
C13H12ClNO |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-chloro-4,5,7-trimethylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H12ClNO/c1-7-4-8(2)12-9(3)10(6-16)13(14)15-11(12)5-7/h4-6H,1-3H3 |
InChI-Schlüssel |
HHHBJMQOZHAXFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
